molecular formula C15H13NO B181515 3-Methyl-1-phenylindolin-2-one CAS No. 23210-22-2

3-Methyl-1-phenylindolin-2-one

Cat. No.: B181515
CAS No.: 23210-22-2
M. Wt: 223.27 g/mol
InChI Key: DJKASMOURATDIE-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylindolin-2-one is a heterocyclic compound with the molecular formula C15H13NO. It is a derivative of indoline, featuring a phenyl group at the first position and a methyl group at the third position of the indolin-2-one core. This compound is known for its applications in organic synthesis and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-phenylindolin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of N-phenyl-3-methyl-2-aminobenzamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: N-phenyl-3-methyl-2-aminobenzamide.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.

    Cyclization: The reaction mixture is heated to promote cyclization, forming the indolin-2-one ring.

Another method involves the use of palladium-catalyzed cross-coupling reactions, where an aryl halide reacts with an indole derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

3-Methyl-1-phenylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl group on the indolin-2-one core makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3-methyl-1-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKASMOURATDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407307
Record name 3-methyl-1-phenylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23210-22-2
Record name 3-methyl-1-phenylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 13.3 g (0.00513 mole) of N-(2-chloropropanoyl)-diphenylamine and 14.7 g (0.011 mole) of anhydrous aluminum chloride was stirred for 10 minutes while heating over an oil bath of 190° C. The reaction mixture was poured into 10% hydrochloric acid-ice, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed successively with 10% hydrochloric acid, water, a sodium hydrogen carbonate aqueous solution and then water, and dried over anhydrous sodium sulfate. Ethyl acetate was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent:ethyl acetate:hexane (1:5 (v.v))) and then recrystallized from hexane to obtain 9.54 g of the title compound as pale yellow crystals. Melting point: 77° to 78° C.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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